2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-7-5-17(6-8-18)19-9-11-24-22(25-19)30-16-21(28)27-14-12-26(13-15-27)20-4-2-3-10-23-20/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRBYQAHWKETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and a suitable amine.
Thioether Formation: The pyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Piperazine Derivatization: The final step involves the reaction of the thioether intermediate with a piperazine derivative, such as 4-(pyridin-2-yl)piperazine, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioether linkage to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine, piperazine, or linker regions. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Piperazine Substituents : The pyridin-2-yl group in the target compound contrasts with aryl (5c), sulfonyl (7n), or heterocyclic (Ev15) substituents, influencing solubility and receptor interactions .
- Linker Variations: Thio- vs. oxy-ethanone linkers (5c) may impact metabolic stability and hydrogen-bonding capacity .
Table 2: Physical Properties of Selected Analogs
Discussion :
Biological Activity
The compound 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 396.51 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group, contributing to its diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to the piperazine structure have shown efficacy against various cancer cell lines, including breast cancer. One study reported an IC50 value of 18 μM for one of the derivatives against human breast cancer cells, indicating moderate activity .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Preliminary docking studies suggest that it may bind to targets involved in cancer cell proliferation and inflammation, though detailed mechanistic studies are still required.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 18 μM (breast cancer) | |
| Antimicrobial | Inhibition potential | Limited studies |
| Anti-inflammatory | Modulation of COX/iNOS |
Case Studies and Research Findings
- Anticancer Research : A study evaluated various derivatives of the compound for their anticancer activity against human cell lines. Compounds were screened for their ability to inhibit cell growth, with several showing promising results at low micromolar concentrations.
- Inflammation Studies : In vitro assays demonstrated that related compounds could significantly reduce the production of inflammatory cytokines in activated macrophages, suggesting similar potential for this compound.
- Synthetic Pathways : The synthesis of this compound involves the reaction between 4-(4-methoxyphenyl)pyrimidine-2-thiol and piperazine derivatives under controlled conditions. The synthetic route is critical for ensuring the purity and biological activity of the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
